molecular formula C17H17N5OS B2965433 N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034228-05-0

N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2965433
CAS No.: 2034228-05-0
M. Wt: 339.42
InChI Key: JJCNHXHULRSKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a novel synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzothiazole core, a privileged scaffold in medicinal chemistry known to contribute to a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-tubercular actions . This core is further functionalized with a pyrrolidine-substituted pyrimidine carboxamide group. The pyrrolidine ring is a saturated heterocycle highly valued in drug design for its ability to enhance solubility and explore three-dimensional pharmacophore space, often contributing to improved target selectivity and binding affinity . While the specific biological target and mechanism of action for this precise compound are areas of active investigation, its molecular architecture suggests high potential for interacting with key biological targets within the central nervous system and in oncology. Researchers are exploring its application as a potential modulator of transient receptor potential (TRPV1) channels for pain and neurological research, given the established role of similar pharmacophores in TRPV1 antagonist design . Concurrently, its benzothiazole moiety makes it a candidate for evaluation in programs targeting amyloid-beta (Aβ) aggregation or cholinesterase activity, which are critical pathways in Alzheimer's disease research . This compound is provided exclusively for research purposes to support the development of new therapeutic agents and the exploration of complex biological mechanisms.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-11-5-4-6-13-15(11)20-17(24-13)21-16(23)12-9-14(19-10-18-12)22-7-2-3-8-22/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCNHXHULRSKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The hybrid structure combines elements from benzothiazole and pyrimidine, which are known for their pharmacological properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Benzothiazole and Pyrimidine Moieties : The compound is synthesized through the reaction of 2-chloroacetamide derivatives with pyrimidine derivatives, utilizing various alkylating agents to modify the nitrogen sites for enhanced biological activity .
  • Characterization : Structural confirmation is achieved through spectroscopic methods such as IR and NMR, which validate the formation of the desired hybrid compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values indicate that modifications to the nitrogen on the pyrimidine ring can significantly enhance anti-tubercular activity:

  • Lead Compound : The initial compound exhibited an MIC of 3.9 µg/mL.
  • N-Alkylated Derivatives : Variants such as N-benzyl (5c) showed superior activity with an MIC of 0.24 µg/mL, demonstrating a trend where lipophilic substitutions increase efficacy against Mtb .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation:

  • Mechanism of Action : Studies suggest that benzothiazole-pyrimidine hybrids may induce apoptosis in cancer cells by disrupting cellular signaling pathways. This is supported by data showing cytotoxic effects on various cancer cell lines .
  • Case Studies : In vitro assays have been conducted to evaluate its effects on cell viability and proliferation in cancer models, revealing promising results that warrant further exploration.

Comparative Biological Activity Table

CompoundMIC (µg/mL)Activity Type
This compound3.9Antimicrobial
N-benzyl derivative (5c)0.24Enhanced Antimicrobial
N-ethyl acetate derivative (5b)0.98Antimicrobial
Lead Compound3.9Anticancer (preliminary)

Research Findings

Recent investigations into the biological activities of this compound have yielded several significant findings:

  • Selectivity Against DprE1 : The hybrid compounds exhibit selective inhibition against DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway, making them promising candidates for tuberculosis treatment .
  • Multi-target Potential : The design strategy employed suggests that these compounds may also act on multiple targets within cancer cells, enhancing their therapeutic potential beyond mere antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Properties Reference
N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (Target) Pyrimidine-4-carboxamide 4-Methylbenzo[d]thiazol-2-yl, pyrrolidin-1-yl ~383.4 (estimated) Hypothesized kinase inhibition N/A
6-(Benzyloxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide Pyrimidine-4-carboxamide Benzyloxy, thiazol-2-yl with methylamino-oxoethyl 383.4 Unreported biological activity
6-((4-Fluorobenzyl)(methyl)amino)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide (Compound 45) Pyrimidine-4-carboxamide 4-Fluorobenzyl-methylamino, 4-morpholinophenyl 422.1 Antitubercular (MIC: 0.5 μM)
N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide Thiazole-pyrimidine hybrid Chloro-methylphenyl, hydroxyethyl-piperazinyl N/A Antibacterial (unquantified)

Key Observations :

  • Substituent Diversity: The target compound’s 4-methylbenzo[d]thiazol-2-yl group distinguishes it from analogues with simpler thiazole or phenyl substituents (e.g., Compound 45’s morpholinophenyl group) .
  • Pyrrolidine vs.

Q & A

Q. What in silico tools predict metabolite formation and potential toxicity?

  • Tools :
  • GLORYx for phase I/II metabolite prediction.
  • ADMETlab 2.0 to assess Ames test positivity or hERG channel inhibition.
  • Molecular dynamics simulations (GROMACS) to evaluate metabolite-enzyme interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.